Cas no 939-52-6 (4-chloro-1-phenylbutan-1-one)

4-chloro-1-phenylbutan-1-one structure
4-chloro-1-phenylbutan-1-one structure
Produktname:4-chloro-1-phenylbutan-1-one
CAS-Nr.:939-52-6
MF:C10H11ClO
MW:182.646742105484
MDL:MFCD00001005
CID:805859
PubChem ID:253533

4-chloro-1-phenylbutan-1-one Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1-Butanone,4-chloro-1-phenyl-
    • 4-Chloro-1-oxo-1-phenylbutane
    • 4’-CHLOROBUTYROPHENONE
    • 4-chloro-1-phenylbutan-1-one
    • GAMMA-CHLOROBUTYROPHENONE
    • 1-Benzoyl-3-chloropropane
    • 3-Benzoylpropyl chloride
    • 3-Chloropropyl phenyl ketone
    • 4-Chloro-1-phenyl-1-butanone
    • NSC 76579
    • 4-Chloro-1-phenyl-1-butanone (ACI)
    • Butyrophenone, 4-chloro- (6CI, 7CI, 8CI)
    • 4-Chlorobutyrophenone
    • γ-Chlorobutyrophenone
    • 1-phenyl-4-chloro-butan-1-one
    • 4chloro-1-phenylbutan-1-one
    • AS-57605
    • MFCD00001005
    • omega-Chlorobutyrophenone
    • 4-chlorobutyro-phenone
    • 1-phenyl-4-chlorobutan-1-one
    • AKOS000120406
    • SY274770
    • 4-chlorobutyrylbenzene
    • 1-chloro-4-phenylbutan-4-one
    • 1-Butanone, 4-chloro-1-phenyl-
    • DTXSID10917236
    • SCHEMBL318784
    • Q63393283
    • NSC-76579
    • EN300-20277
    • NSC76579
    • 4-chloro-1-phenylbutan-1one
    • Z104477558
    • 939-52-6
    • 4-Chloro-1-phenyl-1-butanone #
    • .gamma.-Chlorobutyrophenone
    • 4-Chlorobutyrophenone, technical grade
    • .omega.-Chlorobutyrophenone
    • E75834
    • Chlorpropylphenylketon
    • W-109620
    • QR9PK9JWG3
    • MDL: MFCD00001005
    • Inchi: 1S/C10H11ClO/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
    • InChI-Schlüssel: GHEFQKHLHFXSBR-UHFFFAOYSA-N
    • Lächelt: O=C(CCCCl)C1C=CC=CC=1
    • BRN: 878974

Berechnete Eigenschaften

  • Genaue Masse: 182.05000
  • Monoisotopenmasse: 182.05
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 139
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topologische Polaroberfläche: 17.1A^2
  • Tautomerzahl: 2
  • Oberflächenladung: 0

Experimentelle Eigenschaften

  • Farbe/Form: Nicht bestimmt
  • Dichte: 1.137 g/mL at 25 °C(lit.)
  • Schmelzpunkt: 19-20 °C (lit.)
  • Siedepunkt: 130-133 °C4 mm Hg
  • Flammpunkt: Fahrenheit: 235.4° f
    Celsius: 113° c
  • Brechungsindex: n20/D 1.544(lit.)
  • Löslichkeit: Sehr leicht löslich (0,37 g/l) (25°C),
  • PSA: 17.07000
  • LogP: 2.88830
  • Löslichkeit: Nicht bestimmt

4-chloro-1-phenylbutan-1-one Sicherheitsinformationen

  • Transportnummer gefährlicher Stoffe:UN 2927 6.1/PG 1
  • WGK Deutschland:3
  • Sicherheitshinweise: S23-S24/25
  • Identifizierung gefährlicher Stoffe: Xi

4-chloro-1-phenylbutan-1-one Zolldaten

  • HS-CODE:2914700090
  • Zolldaten:

    China Zollkodex:

    2914700090

    Übersicht:

    2914700090 Halogenisierung anderer Ketone und Chinone\Sulfoniertes Derivat (einschließlich nitrierter und nitrosativer Derivate). MwSt:17,0% Steuerrückerstattungssatz:9.0% Regulatory conditions:nothing MFN tarif:5.5% General tarif:30,0%

    Deklarationselemente:

    Produktname, Bauteilinhalt, Verwendung, Aceton deklarierte Verpackung

    Zusammenfassung:

    HS: 2914700090 halogenierte, sulfonierte, nitrierte oder nitrosierte Ketone- und Chinonderivate, auch mit anderer Sauerstofffunktion Steuerermäßigung:9.0% Aufsichtsbedingungen:keine MwSt:17.0% MFN-Tarif:5.5% Allgemeiner Tarif:30,0%

4-chloro-1-phenylbutan-1-one Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-20277-50.0g
4-chloro-1-phenylbutan-1-one
939-52-6 95%
50.0g
$174.0 2023-07-10
Enamine
EN300-20277-25.0g
4-chloro-1-phenylbutan-1-one
939-52-6 95%
25.0g
$94.0 2023-07-10
Chemenu
CM460523-1g
4-Chlorobutyrophenone
939-52-6 95%+
1g
$55 2022-05-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-WY048-5g
4-chloro-1-phenylbutan-1-one
939-52-6 97+%
5g
323.0CNY 2021-07-14
Apollo Scientific
OR59430-25g
4-Chlorobutyrophenone
939-52-6 98%
25g
£107.00 2025-02-20
SHENG KE LU SI SHENG WU JI SHU
sc-254648-5 g
4-Chlorobutyrophenone,
939-52-6
5g
¥181.00 2023-07-11
Enamine
EN300-20277-10.0g
4-chloro-1-phenylbutan-1-one
939-52-6 95%
10.0g
$59.0 2023-07-10
Fluorochem
203613-1g
4-chloro-1-oxo-1-phenylbutane
939-52-6 >95%
1g
£249.00 2022-03-01
Chemenu
CM460523-500mg
4-Chlorobutyrophenone
939-52-6 95%+
500mg
$54 2022-05-28
Enamine
EN300-20277-0.25g
4-chloro-1-phenylbutan-1-one
939-52-6 95%
0.25g
$19.0 2023-09-16

4-chloro-1-phenylbutan-1-one Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Pyridinium, 1-(4-sulfobutyl)-, 1,1,1-trifluoromethanesulfonate (1:1) Solvents: Acetonitrile ;  6 h, 1 atm, 20 °C
Referenz
Bronsted acid-catalysed aerobic photo-oxygenation of benzylic C-H bonds
Wu, Jieqing; Chen, Jiwei; Wang, Lei; Zhu, Hongjun; Liu, Rui; et al, Green Chemistry, 2023, 25(3), 940-945

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Chlorotrimethylsilane ,  Manganese dichloride ,  1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Acetonitrile ;  6 h, 50 °C
Referenz
Method for synthesis of γ-chlorobutanone derivative
, China, , ,

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: p-Toluenesulfonic acid
1.2 Reagents: Piperidine
1.3 Reagents: Dowex 50W
Referenz
Dendritic Aliphatic Polyethers as High-Loading Soluble Supports for Carbonyl Compounds and Parallel Membrane Separation Techniques
Haag, Rainer; Sunder, Alexander; Hebel, Andre; Roller, Sebastian, Journal of Combinatorial Chemistry, 2002, 4(2), 112-119

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: tert-Butyl hypochlorite Catalysts: 1,10-Phenanthroline ,  Silver triflate Solvents: Acetonitrile ;  6 h, rt
Referenz
Regioselective Synthesis of Carbonyl-Containing Alkyl Chlorides via Silver-Catalyzed Ring-Opening Chlorination of Cycloalkanols
Huang, Feng-Qing; Xie, Jian; Sun, Jian-Guo; Wang, Yue-Wei; Dong, Xin; et al, Organic Letters, 2016, 18(4), 684-687

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  Magnesium chloride ,  Lithium perchlorate Catalysts: Manganese dichloride Solvents: Acetonitrile ;  3 h, 25 °C; 30 min, 25 °C
Referenz
Manganese-Catalyzed Electrochemical Deconstructive Chlorination of Cycloalkanols via Alkoxy Radicals
Allen, Benjamin D. W. ; Hareram, Mishra Deepak; Seastram, Alex C.; McBride, Tom; Wirth, Thomas ; et al, Organic Letters, 2019, 21(22), 9241-9246

Synthetic Routes 6

Reaktionsbedingungen
1.1 Solvents: Benzene
Referenz
Synthesis of some 2-phenylpyrrole derivatives
ApSimon, John W.; Durham, David G.; Rees, Alun H., Journal of the Chemical Society, 1978, (12), 1588-94

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Aluminum chloride Solvents: Benzene ;  cooled; 1 h, 5 °C; 30 min, 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  cooled
Referenz
Synthesis of 1-phenylbut-3-ene-1,2-dione and its attempted radical polymerization
Husar, Branislav; Lukac, Ivan; Chmela, Stefan; Canet, Jean-Louis; Troin, Yves, Chemical Papers, 2010, 64(4), 499-503

Synthetic Routes 8

Reaktionsbedingungen
Referenz
Ethyl mandelate as a convenient new benzoyl anion equivalent
Aitken, R. Alan; Thomas, Andrew W., Synlett, 1997, (3), 293-294

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Potassium bromide ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Dichloromethane ,  Water ;  24 h, rt
1.2 Reagents: Sodium sulfite Solvents: Water ;  rt
Referenz
Direct and Selective Benzylic Oxidation of Alkylarenes via C-H Abstraction Using Alkali Metal Bromides
Moriyama, Katsuhiko; Takemura, Misato; Togo, Hideo, Organic Letters, 2012, 14(9), 2414-2417

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran
Referenz
Addition and substitution reactions of nitrile-stabilized carbanions
Arseniyadis, Simeon; Kyler, Keith S.; Watt, David S., Organic Reactions (Hoboken, 1984, 31,

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Aluminum chloride Solvents: Benzene ;  1 h, 0 °C; 1 h, 20 °C
1.2 Reagents: Water ;  cooled
Referenz
Polymethylene Derivatives of Nucleic Bases with ω-Functional Groups: V. Pyrimidine- and Purine-Containing γ-Butyrophenones
Kritzyn, A. M.; Komissarov, V. V., Russian Journal of Bioorganic Chemistry, 2005, 31(6), 549-555

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Aluminum chloride
Referenz
Synthesis of some compounds derived from ω-chlorobutyrophenones
Schliemann, W.; Buege, A.; Reppel, L., Pharmazie, 1980, 35(3), 140-3

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Chlorosuccinimide ,  Potassium persulfate Catalysts: Silver nitrate Solvents: 1,2-Dichloroethane ,  Water ;  5 h, 25 °C
Referenz
Regiospecific synthesis of distally chlorinated ketones via C-C bond cleavage of cycloalkanols
Fan, Xuefeng; Zhao, Huijun; Yu, Jiajia; Bao, Xiaoguang; Zhu, Chen, Organic Chemistry Frontiers, 2016, 3(2), 227-232

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Potassium bromide Solvents: Acetonitrile ,  Water ;  6 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
Referenz
Selective Oxidation of Alcohols with Alkali Metal Bromides as Bromide Catalysts: Experimental Study of the Reaction Mechanism
Moriyama, Katsuhiko; Takemura, Misato; Togo, Hideo, Journal of Organic Chemistry, 2014, 79(13), 6094-6104

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  Magnesium chloride ,  Lithium perchlorate Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, manganese(2+) salt (2:1) Solvents: Acetonitrile ;  1 min, 20 - 25 °C; 3 h, 25 °C; 30 min, 25 °C
Referenz
Manganese-catalyzed electrochemical deconstructive chlorination of cycloalkanols via alkoxy radicals
Allen, Benjamin D. W.; Hareram, Mishra Deepak; Seastram, Alex C.; McBride, Tom; Wirth, Thomas; et al, ChemRxiv, 2019, 1, 1-6

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  3 h, 80 °C
Referenz
Atom-efficient cross-coupling reactions of triarylbismuths with acyl chlorides under Pd(0) catalysis
Rao, Maddali L. N.; Venkatesh, Varadhachari; Banerjee, Debasis, Tetrahedron, 2007, 63(52), 12917-12926

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Phosphonium, 2-cyclohexene-1,4-diylbis[triphenyl-, salt with peroxydisulfuric ac… Solvents: Acetonitrile ,  Water ;  rt → reflux; 25 min, reflux; 5 min, reflux
Referenz
Selective oxidation of benzylic substrates to their corresponding carbonyl compounds with 3,6-bis(triphenylphosphonio)cyclohexene peroxodisulfate
Badri, Rashid; Soleymani, Mousa, Synthetic Communications, 2003, 33(8), 1325-1332

Synthetic Routes 18

Reaktionsbedingungen
1.1 Reagents: Chlorotrimethylsilane ,  2-Iodoxybenzoic acid Catalysts: Manganese dichloride Solvents: Acetonitrile ;  4 h, 50 °C
Referenz
Manganese-catalyzed ring-opening chlorination of cyclobutanols: regiospecific synthesis of γ-chloroketones
Huan, Leitao; Zhu, Chen, Organic Chemistry Frontiers, 2016, 3(11), 1467-1471

Synthetic Routes 19

Reaktionsbedingungen
1.1 Reagents: Aluminum chloride Solvents: Benzene
Referenz
An improved synthesis of cyclopropyl phenyl ketone and related substances
Close, W. J., Journal of the American Chemical Society, 1957, 79, 1455-8

Synthetic Routes 20

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ;  0 °C
Referenz
Pyrazole-based sulfonamide and sulfamides as potent inhibitors of mammalian 15-lipoxygenase
Ngu, Khehyong; Weinstein, David S.; Liu, Wen; Langevine, Charles; Combs, Donald W.; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(14), 4141-4145

4-chloro-1-phenylbutan-1-one Raw materials

4-chloro-1-phenylbutan-1-one Preparation Products

4-chloro-1-phenylbutan-1-one Verwandte Literatur

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